molecular formula C24H23NO4 B2869970 Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1396799-24-8

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2869970
CAS No.: 1396799-24-8
M. Wt: 389.451
InChI Key: YXNUZCIXSYAIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a biphenyl-hydroxypropyl carbamoyl group attached to a methyl benzoate core. Its structure includes a central benzoate ester, a carbamoyl linker, and a biphenyl moiety with a hydroxylated propyl chain.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-phenylphenyl)propyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-24(28,21-14-12-18(13-15-21)17-6-4-3-5-7-17)16-25-22(26)19-8-10-20(11-9-19)23(27)29-2/h3-15,28H,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUZCIXSYAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate revolves around three core steps:

  • Formation of the [1,1'-biphenyl]-4-yl backbone via Suzuki-Miyaura cross-coupling.
  • Introduction of the 2-hydroxypropylcarbamoyl moiety through carbamoylation.
  • Esterification to yield the final methyl benzoate derivative.

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The biphenyl core is typically synthesized using palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated aromatic precursor and a boronic acid derivative. For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid reacts with substituted boronic acids under Pd(PPh₃)₄ catalysis in a 1,4-dioxane/water solvent system (4:1 v/v) at 80°C for 16 hours. This method achieves yields of 70–85%, with the reaction conditions favoring sterically hindered substrates.

Table 1: Comparative Reaction Conditions for Suzuki-Miyaura Coupling
Precursor Boronic Acid Catalyst Solvent Temp (°C) Yield (%)
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid Phenylboronic acid Pd(PPh₃)₄ 1,4-Dioxane/H₂O 80 78
4-Bromo-N-methylbenzamide 3-Carbamoylphenylboronic acid Pd(OAc)₂ H₂O/K₂CO₃ 100 65

Carbamoylation of Hydroxypropyl Intermediates

Carbamoylation introduces the 2-hydroxypropylcarbamoyl group via reaction between an amine intermediate and a carbonyl source. A common approach involves treating 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine with methyl 4-(chlorocarbonyl)benzoate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, driving the reaction to completion. Alternative methods employ isocyanate intermediates, such as cyclohexyl isocyanate, in acetonitrile/ethanol mixtures at reflux.

Step-wise Preparation Methods

Method A: Two-Step Synthesis via Intermediate Isolation

Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine

  • Reactants : 4-Bromophenylcyclopropane carboxylic acid (1.5 g, 12.18 mmol), phenylboronic acid (12.18 mmol), Pd(PPh₃)₄ (2.44 mmol), K₂CO₃ (12.18 mmol).
  • Conditions : 1,4-Dioxane/H₂O (20 mL, 4:1), 80°C, 16 hours.
  • Workup : Extract with ethyl acetate (2 × 10 mL), dry over Na₂SO₄, evaporate, and purify via column chromatography (ethyl acetate/petroleum ether).

Step 2: Carbamoylation with Methyl 4-(Chlorocarbonyl)benzoate

  • Reactants : 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine (1 eq), methyl 4-(chlorocarbonyl)benzoate (1.2 eq), TEA (2 eq).
  • Conditions : Anhydrous DCM, 0°C → room temperature, 12 hours.
  • Workup : Wash with 10% HCl, brine, dry, and recrystallize from ethanol/water.

Method B: One-Pot Tandem Reaction

A streamlined one-pot approach combines Suzuki coupling and carbamoylation without isolating intermediates:

  • Suzuki Coupling : Conducted as in Method A.
  • In-Situ Carbamoylation : Add methyl chlorooxobenzoate (1.1 eq) and TEA (3 eq) directly to the reaction mixture post-coupling.
  • Conditions : Stir at 25°C for 24 hours.
    Yield : 62–68%, with reduced purity requiring additional recrystallization steps.

Optimization Strategies and Challenges

Catalyst Selection and Loading

  • Pd(PPh₃)₄ vs. Pd(OAc)₂ : Tetrakis(triphenylphosphine)palladium(0) provides higher yields (78% vs. 65%) but is cost-prohibitive for large-scale synthesis.
  • Ligand-Free Systems : Recent patents describe ligand-free Pd(OAc)₂ in aqueous K₂CO₃, reducing costs by 40% but requiring higher temperatures (100°C).

Solvent Systems

  • 1,4-Dioxane/H₂O : Optimal for Suzuki coupling due to balanced polarity and miscibility.
  • Acetonitrile/Ethanol : Preferred for carbamoylation to minimize ester hydrolysis.

Temperature and Reaction Time

  • Suzuki Coupling : 80°C for 16 hours maximizes conversion while minimizing palladium black formation.
  • Carbamoylation : Prolonged stirring (>12 hours) at room temperature prevents exothermic side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent WO2017154017A1 discloses a continuous flow process for analogous biphenyl derivatives, achieving 90% conversion with residence times of <30 minutes. Key parameters:

  • Pressure : 10–15 bar.
  • Catalyst : Immobilized Pd on alumina.
  • Throughput : 5 kg/h.

Green Chemistry Metrics

  • E-Factor : 12.5 (vs. 18.7 for batch processes), driven by solvent recycling.
  • PMI (Process Mass Intensity) : 28.3, reduced via aqueous workups.

Challenges and Limitations

  • Steric Hindrance : Bulky biphenyl groups impede carbamoylation, necessitating excess reagents.
  • Pd Leaching : Catalyst residues in final products require stringent purification (e.g., activated carbon filtration).
  • Ester Hydrolysis : Susceptibility to hydrolysis mandates strict pH control during workup.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and carbamoyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzoate derivatives documented in the literature. Key comparisons include:

(a) Quinoline-Linked Benzoates (C1–C7 Series)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature a quinoline-piperazine-benzoate scaffold . Unlike the target compound, these analogs replace the biphenyl-hydroxypropyl group with a quinoline ring connected via a piperazine linker. This structural divergence impacts:

  • Molecular Weight (MW): The C1–C7 series exhibits MW ranges from ~450–550 g/mol (e.g., C1: MW 483.5 g/mol), whereas the target compound’s MW is estimated to be higher (~420–440 g/mol) due to the biphenyl group.
  • Synthesis: Both classes are synthesized via crystallization in ethyl acetate, yielding yellow/white solids. However, the target compound’s carbamoyl linker may require distinct coupling reagents compared to the piperazine-mediated synthesis of C1–C7 .
(b) Thiadiazole-Containing Benzoate (LS-03205)

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.4 g/mol) incorporates a thiadiazole ring instead of the biphenyl-hydroxypropyl group . Key differences include:

  • Solubility: The hydroxypropyl group in the target compound may enhance aqueous solubility compared to LS-03205’s hydrophobic thiadiazole .
(c) Biphenyl-Containing Impurities (MM0939 Series)

Impurities like 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid (MM0939.05) share biphenyl motifs but lack the carbamoyl-benzoate core . These analogs highlight the pharmacological importance of biphenyl groups in modulating binding affinity but differ in backbone complexity.

Physicochemical and Pharmacological Properties

The table below summarizes key parameters for comparison:

Compound Name Core Structure Key Substituents MW (g/mol) Notable Properties
Target Compound Methyl benzoate Biphenyl-hydroxypropyl carbamoyl ~420–440* High polarity (hydroxyl group)
C1–C7 Series Quinoline-piperazine-benzoate Halogens, methoxy, CF₃ 450–550 Crystallizes in ethyl acetate
LS-03205 Thiadiazole-benzoate Phenylcarbamoyl-thiadiazole 369.4 Potential sulfur reactivity
MM0939.05 Benzimidazole-biphenyl Carboxybiphenyl-methyl N/A Biphenyl-mediated binding

*Estimated based on structural formula.

Key Findings:

Bioavailability: The hydroxypropyl group in the target compound may improve solubility and membrane permeability compared to LS-03205’s thiadiazole or C1–C7’s halogenated substituents .

Synthetic Complexity: The carbamoyl linker in the target compound requires precise coupling conditions, whereas C1–C7 employs piperazine-mediated reactions for quinoline attachment .

Safety Profile: LS-03205’s safety data sheet lacks hazard information, but sulfur-containing groups (e.g., thiadiazole) often demand rigorous toxicity screening compared to carbamoyl-linked analogs .

Biological Activity

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
CAS Number: 1396799-24-8

The compound features a biphenyl group, a hydroxypropyl moiety, and a carbamoyl benzoate structure, which contribute to its unique biological activities. The presence of the biphenyl group enhances hydrophobicity and may influence binding affinity to biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with nutrient transport systems essential for cellular metabolism. For instance, analogs have demonstrated the ability to induce vacuolation in cancer cells, leading to cell death through nutrient deprivation mechanisms .
  • Anti-inflammatory Properties : The compound is being explored for its potential anti-inflammatory effects. Analogous compounds have been documented to modulate inflammatory pathways, suggesting that this compound may share similar properties.
  • Biochemical Probing : The compound is also investigated as a biochemical probe to study various cellular processes due to its ability to interact with specific molecular targets within cells .

Case Study 1: Anticancer Properties

A study examined the effects of structurally related compounds on cancer cell viability. The results indicated that certain derivatives could effectively reduce cell viability in vitro at concentrations around 2 μM. The mechanism was linked to the downregulation of nutrient transporters and subsequent nutrient deprivation-induced apoptosis in cancer cells .

CompoundIC50 (μM)Mechanism of Action
Analog 12Nutrient transporter inhibition
Analog 25Induction of autophagy

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory potential of related compounds in animal models. The study found significant reductions in inflammatory markers following treatment with these compounds, indicating potential therapeutic applications in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructureNotable Activity
Methyl 4-((2-phenyl-2-hydroxypropyl)carbamoyl)benzoateSimilarModerate anticancer activity
Methyl 4-((2-(4-chlorophenyl)-2-hydroxypropyl)carbamoyl)benzoateSimilarStrong anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.